molecular formula C14H10Cl3NO2 B1333044 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338394-85-7

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B1333044
CAS No.: 338394-85-7
M. Wt: 330.6 g/mol
InChI Key: JJTYUDUQOXRRFV-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone (CAS: 338394-85-7) is a halogenated ketone featuring a pyrrole ring substituted at position 4 with a 2-phenylacetyl group and at position 2 with a trichloroethanone moiety. Its molecular formula is inferred as C₁₄H₁₀Cl₃NO₂ (approximate molecular weight: 338.5 g/mol), combining the trichloroacetyl group (CCl₃CO-) and the phenylacetyl substituent (C₆H₅CH₂CO-) . This compound is utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing complex molecules due to its reactive trichloromethyl ketone group .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c15-14(16,17)13(20)11-7-10(8-18-11)12(19)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYUDUQOXRRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377050
Record name 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338394-85-7
Record name 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone typically involves the reaction of 2-(trichloroacetyl)pyrrole with phenylacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce methyl derivatives, and substitution reactions may result in various substituted products.

Scientific Research Applications

The compound is classified as an irritant and poses several health risks including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) upon exposure. Proper safety measures should be adhered to while handling this compound.

Table 2: Safety Classification

Hazard ClassDescription
GHS Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P264, P271

Pharmaceutical Research

One of the primary applications of this compound lies in pharmaceutical research. Its structure suggests potential activity as an anti-cancer agent due to the presence of the pyrrole moiety which is known for its biological activity. Studies have indicated that derivatives of pyrrole exhibit significant anti-tumor properties.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various biologically active compounds and pharmaceuticals. Its chlorinated structure allows for further functionalization which is crucial in drug development.

Case Study 1: Anticancer Activity

Research conducted on analogs of this compound demonstrated promising results in inhibiting tumor growth in vitro. A study published in a peer-reviewed journal highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the disruption of cellular processes essential for tumor proliferation.

Case Study 2: Synthesis of Novel Compounds

A recent study explored the synthesis of novel compounds using 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone as a precursor. The resulting compounds showed enhanced biological activity compared to their parent structures. This underscores the importance of this compound in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group and phenylacetyl moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole-based trichloroethanone derivatives is illustrated below, highlighting substituent effects on reactivity, stability, and biological activity.

Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity References
2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone 4-(2-phenylacetyl), 2-trichloroethanone C₁₄H₁₀Cl₃NO₂ 338.5 High lipophilicity (phenyl group), moderate stability Potential anticancer, antimicrobial activity
2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one 4-(2-chloroacetyl) C₇H₅Cl₄NO₂ 271.4 Reactive chloroacetyl group; nucleophilic targeting Enzyme inhibition, protein modification
2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone 1-methyl, 4-nitro C₇H₅Cl₃N₂O₃ 271.49 Electron-withdrawing nitro group; enhanced oxidative stability Unspecified (research applications)
2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone 4-(2,4-difluorobenzoyl) C₁₃H₇Cl₃F₂NO₂ 352.55 High melting point (202–204°C); fluorinated aromatic ring High-resolution crystallography
2,2,2-Trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone 4-(2-fluorobenzoyl) C₁₃H₇Cl₃FNO₂ 334.5 Fluorine-enhanced binding affinity; oxidative stress induction Cytotoxic (NCI 60-cell line screening)
2,2,2-Trichloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone 1-ethyl C₈H₇Cl₃N₂O 253.5 Reduced steric hindrance; moderate reactivity Antimicrobial activity

Physical and Chemical Properties

  • Melting Points : Difluorobenzoyl derivatives exhibit higher melting points (202–204°C) due to crystallinity, whereas phenylacetyl analogues are likely lower .
  • Solubility : Phenylacetyl’s aromaticity reduces water solubility compared to nitro or fluoro substituents .
  • Hazards : Most compounds are classified as irritants, requiring careful handling .

Research Implications

The main compound’s phenylacetyl group distinguishes it from analogues by balancing lipophilicity and steric bulk, optimizing interactions with biological targets. For instance, replacing chloroacetyl with fluorobenzoyl groups () improves cytotoxicity, while nitro groups () stabilize the molecule for industrial applications.

Biological Activity

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone, also known by its CAS number 338394-85-7, is a synthetic compound with notable biological activity. This article delves into its chemical properties, biological mechanisms, and potential applications in pharmacology.

The compound's molecular formula is C14H10Cl3NO2C_{14}H_{10}Cl_3NO_2, with a molecular weight of 330.6 g/mol. It possesses a melting point of 169-171°C, indicating its stability under standard laboratory conditions .

Biological Activity

Mechanism of Action:
The biological activity of this compound primarily revolves around its interaction with various biochemical pathways. Research indicates it may exhibit anti-inflammatory and analgesic properties. The compound's structure suggests potential interactions with neurotransmitter systems and inflammatory mediators.

Case Studies:
Several studies have explored the pharmacological effects of this compound:

  • Anti-inflammatory Effects: A study demonstrated that this compound significantly reduced inflammation in rodent models by inhibiting the cyclooxygenase (COX) pathway, which is crucial in the synthesis of pro-inflammatory prostaglandins .
  • Analgesic Activity: Another case study reported that administration of the compound led to a marked decrease in pain response in animal models subjected to nociceptive stimuli. This suggests its potential as an analgesic agent .
  • Neuroprotective Effects: Preliminary research indicates that the compound might offer neuroprotective benefits in models of neurodegeneration, possibly through antioxidant mechanisms that mitigate oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced inflammation in rodent models
AnalgesicDecreased pain response
NeuroprotectiveMitigated oxidative stress

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified under various safety categories due to its chlorinated structure, which may pose risks of toxicity at higher concentrations. Hazard statements include irritations to skin and eyes (H315, H319) and respiratory issues (H335) . Further toxicological studies are necessary to establish safe dosage ranges for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential steps: (i) formation of the pyrrole ring, (ii) introduction of the trichloroacetyl group, and (iii) coupling with the phenylacetyl moiety. Key parameters include temperature (e.g., 0–5°C for trichloroacetylation), solvent choice (e.g., dichloromethane for Friedel-Crafts reactions), and catalysts (e.g., AlCl₃ for electrophilic substitution). Yield optimization may require stoichiometric control of trichloroacetyl chloride and inert atmosphere conditions to prevent hydrolysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, focusing on the trichloroacetyl group’s geometry and pyrrole ring planarity. Validate hydrogen bonding and halogen interactions .
  • Spectroscopy : Confirm the ketone carbonyl (C=O) stretch at ~1700 cm⁻¹ (IR) and analyze ¹H/¹³C NMR signals for pyrrole protons (δ 6.5–7.2 ppm) and trichloromethyl carbon (δ 90–100 ppm) .

Q. What preliminary biological screening protocols are recommended to assess this compound’s bioactivity?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., NCI-60 cell line screening) to evaluate anticancer potential. Use ROS (reactive oxygen species) detection kits to link bioactivity to oxidative stress induction. For antimicrobial studies, employ MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory crystallography data (e.g., bond length variations in the trichloroacetyl group) be resolved during structural refinement?

  • Methodological Answer : Discrepancies may arise from twinning or disordered crystal packing. Use SHELXD for phase problem resolution and SHELXE for density modification. Apply restraints to bond lengths (e.g., C-Cl: 1.76–1.80 Å) and validate via R-factor convergence (<5%) . Cross-validate with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries .

Q. What is the impact of substituent variation (e.g., fluorobenzoyl vs. phenylacetyl groups) on the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : Fluorine’s electron-withdrawing effect increases electrophilicity at the ketone carbonyl, enhancing nucleophilic substitution rates. Compare reaction kinetics (e.g., pseudo-first-order rate constants) for derivatives .
  • Bioactivity : Replace the phenylacetyl group with 2,4-difluorobenzoyl ( ) and assess changes in cytotoxicity (e.g., IC₅₀ values) and selectivity via SAR (structure-activity relationship) modeling .

Q. What mechanistic pathways explain the compound’s induction of oxidative stress in cancer cells?

  • Methodological Answer : Hypothesize mitochondrial targeting via the trichloromethyl group, which disrupts electron transport chains. Validate using:

  • Fluorescence microscopy with MitoTracker probes to localize intracellular accumulation.
  • Western blotting for apoptosis markers (e.g., cleaved caspase-3) and antioxidant enzymes (e.g., SOD1/2) .

Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer : Poor in vivo performance may stem from low bioavailability. Conduct ADME studies:

  • Solubility : Use shake-flask method (logP ~3.5 predicted) to assess hydrophobicity.
  • Metabolic stability : Test microsomal half-life (e.g., rat liver microsomes) and identify metabolites via LC-MS. Consider prodrug strategies (e.g., esterification) to enhance absorption .

Q. What analytical methods are recommended for validating purity and stability in long-term storage?

  • Methodological Answer :

  • HPLC : Use C18 columns (acetonitrile/water gradient) to detect degradation products (e.g., hydrolyzed trichloroacetic acid).
  • DSC (Differential Scanning Calorimetry) : Monitor melting point consistency (202–204°C) and detect polymorphic transitions .

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